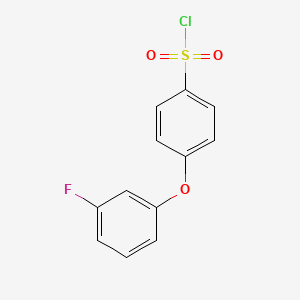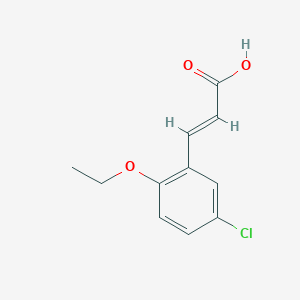
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as MI-BENZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-BENZ belongs to the class of benzamide derivatives and has been identified as a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is crucial for the regulation of the tumor suppressor protein p53. In
科学的研究の応用
Radiolabeling and Imaging Applications
Radiolabeling techniques using iodine isotopes have been explored for new benzamide analogues, aiming at optimizing conditions for high radiochemical yields and stability, potentially useful in nuclear medicine and biology for imaging purposes. For example, the synthesis and radiolabeling of 4-iodo-N-(2-morpholinoethyl)benzamide with Na123I and Na125I were optimized, showing high radiochemical conversion and stability, which suggests potential for imaging applications (Tsopelas, 1999).
Corrosion Inhibition
Compounds structurally similar to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide have been synthesized and evaluated for their corrosion inhibition properties, indicating potential applications in protecting metals in acidic media. For instance, novel 5-substituted tetrazoles, including morpholino compounds, demonstrated inhibiting activity for mild steel corrosion, suggesting that similar benzamide derivatives could be explored for corrosion protection applications (Aouine et al., 2011).
Therapeutic Applications
Research into benzamide derivatives has also focused on their therapeutic potential, including antiproliferative, anti-inflammatory, and gastroprokinetic activities. For example, m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were synthesized and shown to have antiproliferative activities against various cancer cell lines, highlighting the therapeutic potential of morpholino benzamides in cancer treatment (Wang et al., 2015). Similarly, synthesized benzimidazole derivatives, including morpholino compounds, exhibited significant anti-inflammatory activity, offering insights into their potential as anti-inflammatory agents (Rathore et al., 2017).
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24-10-9-19-15-18(7-8-20(19)24)21(25-11-13-27-14-12-25)16-23-22(26)17-5-3-2-4-6-17/h2-8,15,21H,9-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZZBNZSXWLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
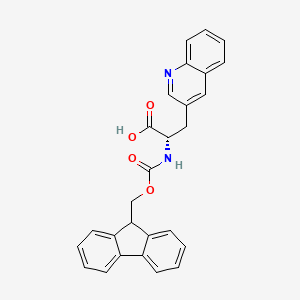

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2636957.png)

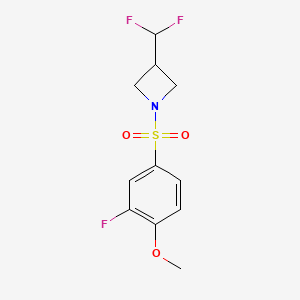
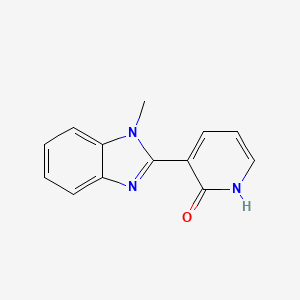
![6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2636966.png)
![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)
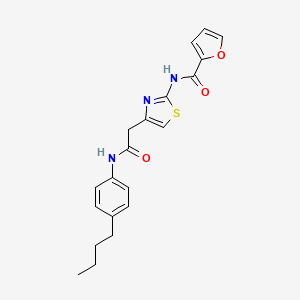
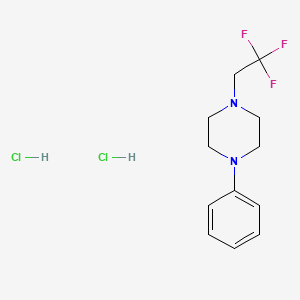
![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)
